molecular formula C9H11ClFNO B12964226 1-(5-Chloro-2-fluorophenyl)-2-methoxyethanamine

1-(5-Chloro-2-fluorophenyl)-2-methoxyethanamine

Katalognummer: B12964226
Molekulargewicht: 203.64 g/mol
InChI-Schlüssel: PBCVDRVGZRAEGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Chloro-2-fluorophenyl)-2-methoxyethanamine is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a methoxyethanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-fluorophenyl)-2-methoxyethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-fluoroaniline.

    Methoxylation: The aniline undergoes a methoxylation reaction to introduce the methoxy group. This can be achieved using methanol in the presence of a catalyst such as sulfuric acid.

    Amination: The intermediate product is then subjected to an amination reaction to introduce the ethanamine group. This step often involves the use of ethylene oxide or a similar reagent under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Chloro-2-fluorophenyl)-2-methoxyethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields amines or alcohols.

    Substitution: Results in the formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-Chloro-2-fluorophenyl)-2-methoxyethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(5-Chloro-2-fluorophenyl)-2-methoxyethanamine involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro and fluoro groups enhances its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

    1-(5-Chloro-2-fluorophenyl)-2-ethoxyethanamine: Similar structure but with an ethoxy group instead of a methoxy group.

    1-(5-Chloro-2-fluorophenyl)-2-methylaminopropane: Contains a methylaminopropane moiety instead of methoxyethanamine.

    1-(5-Chloro-2-fluorophenyl)-2-hydroxyethanamine: Features a hydroxy group instead of a methoxy group.

Uniqueness: 1-(5-Chloro-2-fluorophenyl)-2-methoxyethanamine is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, coupled with a methoxyethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H11ClFNO

Molekulargewicht

203.64 g/mol

IUPAC-Name

1-(5-chloro-2-fluorophenyl)-2-methoxyethanamine

InChI

InChI=1S/C9H11ClFNO/c1-13-5-9(12)7-4-6(10)2-3-8(7)11/h2-4,9H,5,12H2,1H3

InChI-Schlüssel

PBCVDRVGZRAEGL-UHFFFAOYSA-N

Kanonische SMILES

COCC(C1=C(C=CC(=C1)Cl)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.